molecular formula C5H10O2 B146691 2,2-Dimethyl-1,3-dioxolane CAS No. 2916-31-6

2,2-Dimethyl-1,3-dioxolane

Cat. No.: B146691
CAS No.: 2916-31-6
M. Wt: 102.13 g/mol
InChI Key: SIJBDWPVNAYVGY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a cyclic acetal derived from acetone and ethylene glycol. This compound is known for its stability and is commonly used as a solvent and a reagent in organic synthesis .

Mechanism of Action

Target of Action

2,2-Dimethyl-1,3-dioxolane is a chemical compound with the molecular formula C5H10O2 It’s known that dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that the compound may interact with aldehydes and ketones in biological systems.

Mode of Action

It’s known that dioxolanes can be used as a solvent and as a co-monomer in polyacetals . This suggests that the compound may interact with its targets through a process of solvation or polymerization.

Biochemical Pathways

It’s known that the compound can be used for the valorization of glycerol to produce this compound-4-methanol (solketal), an oxygenated additive to fuel . This suggests that the compound may play a role in the metabolic pathways related to glycerol and fuel production.

Pharmacokinetics

It’s known that the compound has a boiling point of 3657 K and a vapor pressure of 66.3mmHg at 25°C , which may influence its bioavailability and distribution in the body.

Result of Action

It’s known that the compound can be used in the synthesis of other compounds, such as solketal , suggesting that it may have a role in chemical reactions and transformations within the cell.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known that the compound should be handled with care to avoid skin contact and inhalation. Moreover, it should be used only outdoors or in a well-ventilated area . These precautions suggest that the compound’s action, efficacy, and stability may be influenced by factors such as ventilation and exposure to air.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dioxolane can be synthesized through the acid-catalyzed reaction of acetone with ethylene glycol. The reaction typically involves the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where acetone and ethylene glycol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-1,3-dioxolane is unique due to its high stability and ability to form stable cyclic structures. This makes it particularly useful as a protecting group in organic synthesis, where it can protect carbonyl compounds from unwanted reactions .

Properties

IUPAC Name

2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJBDWPVNAYVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183419
Record name 2,2-Dimethyl-1,3-dioxolane
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2916-31-6
Record name 2,2-Dimethyl-1,3-dioxolane
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Record name 2,2-Dimethyl-1,3-dioxolane
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Record name 2916-31-6
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Record name 2,2-Dimethyl-1,3-dioxolane
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Record name 2,2-dimethyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2-Dimethyl-1,3-dioxolane?

A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, spectroscopic data like IR and NMR (1H and 13C) are commonly used to characterize this compound and its derivatives. For instance, [] describes the use of IR, 1H NMR, 13C NMR, and EIMS to characterize amide derivatives of 1,3-dioxolane.

Q3: Can this compound be synthesized from glycerol?

A3: Yes, this compound, often referred to as solketal, can be synthesized from glycerol through an acetalization reaction with acetone. This reaction is often catalyzed by acids, with [] demonstrating the effectiveness of SnCl2 as a catalyst.

Q4: What are the applications of this compound in organic synthesis?

A4: this compound is often used as a protecting group for carbonyl compounds or diols in organic synthesis. It can be easily introduced and removed under mild conditions. [] describes its use in protecting the glycerol moiety during the synthesis of 1-monopalmitin.

Q5: What is the role of this compound in polymer chemistry?

A5: this compound can be incorporated into polymers. For example, [] describes the use of (this compound) methyl methacrylate in synthesizing block copolymers for biomedical applications. These polymers are then hydrolyzed to generate poly(glycerol methacrylate) segments, imparting hydrophilicity and swelling behavior to the material.

Q6: Can this compound be used in the synthesis of chiral compounds?

A6: Yes, the chiral derivative (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol, often referred to as TADDOL, is a widely used chiral auxiliary in asymmetric synthesis. [] describes the use of TADDOL derivatives in the asymmetric Ullmann coupling reaction.

Q7: Are there any solvent-free methods for preparing this compound derivatives?

A7: Yes, solvent-free methods, often assisted by microwave irradiation, have been developed for the synthesis of this compound derivatives. [] describes a solvent-free approach for preparing (this compound-4-yl) methanol, an important intermediate.

Q8: Has computational chemistry been used to study this compound?

A8: Yes, DFT calculations have been employed to investigate the thermal decomposition mechanism of this compound and similar compounds in the gas phase. [] utilized B3LYP and MPW1PW91 methods with different basis sets to study the reaction pathway and transition states.

Q9: Is this compound compatible with a variety of solvents?

A9: Yes, this compound is typically soluble in a wide range of organic solvents, making it suitable for various synthetic applications.

Q10: What analytical methods are commonly used to study reactions involving this compound?

A12: Common techniques include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, [] employed mass-analyzed ion kinetic energy spectrometry and accurate mass measurements to study the fragmentation behavior of this compound derivatives under electron impact ionization.

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